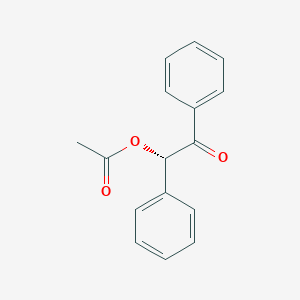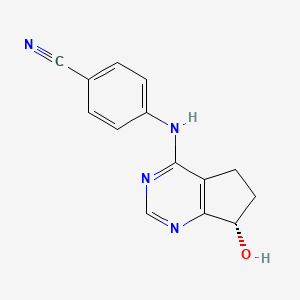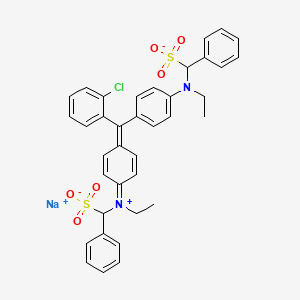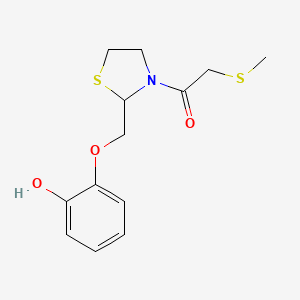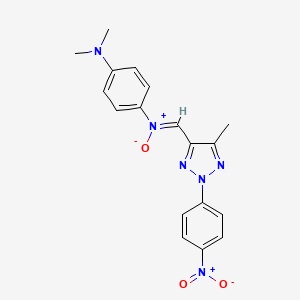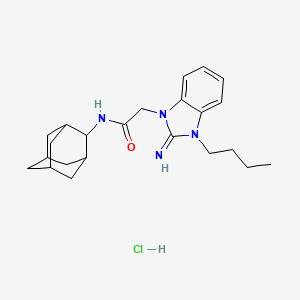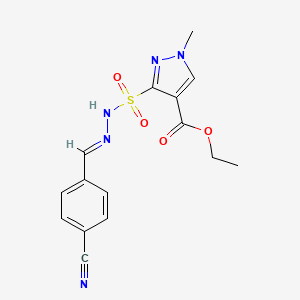
Chimeramycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chimeramycin A is a complex natural product isolated from the genus Streptomyces It is known for its potent antibacterial and antifungal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chimeramycin A is challenging due to its structural complexity. The total synthesis typically involves a chemoenzymatic approach that combines de novo skeleton construction with late-stage enzymatic oxidation reactions. Key steps include boron-alkyl Suzuki-Miyaura cross-coupling, macrolactamization, and Lacey-Dieckmann condensation reactions .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cultures. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chimeramycin A undergoes various chemical reactions, including:
Oxidation: Enzymatic epoxidations using redox enzymes.
Reduction: Reduction of specific functional groups to achieve desired intermediates.
Substitution: SN2-type azidation and Staudinger reduction.
Common Reagents and Conditions
Oxidation: Redox enzymes like AvmO3 and AvmO2.
Reduction: Staudinger reduction reagents.
Substitution: Boron-alkyl reagents for Suzuki-Miyaura cross-coupling.
Major Products Formed
The major products formed from these reactions include highly functionalized intermediates that are crucial for the final construction of this compound’s complex structure .
Applications De Recherche Scientifique
Chimeramycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the development of new antibiotics and antifungal agents
Mécanisme D'action
Chimeramycin A exerts its effects by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. It targets specific molecular pathways, disrupting essential cellular functions and leading to cell death. The compound’s unique structure allows it to bind effectively to its molecular targets, enhancing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Antimycin A: Another antibiotic produced by Streptomyces with a similar mode of action.
Alchivemycin A: Shares structural similarities and also exhibits potent antibacterial activity
Uniqueness
Chimeramycin A is unique due to its specific structural features and the combination of chemical reactions required for its synthesis. Its potent antibacterial and antifungal properties, along with its complex structure, make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
87084-47-7 |
|---|---|
Formule moléculaire |
C47H80N2O14 |
Poids moléculaire |
897.1 g/mol |
Nom IUPAC |
[(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-7-formyl-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C47H80N2O14/c1-15-35-26(3)20-25(2)16-18-36(61-39-19-17-34(48(11)12)29(6)56-39)27(4)21-33(24-50)43(28(5)37(59-32(9)51)22-38(52)60-35)63-46-42(53)41(49(13)14)44(30(7)58-46)62-40-23-47(10,55)45(54)31(8)57-40/h16,18,20,24,26-31,33-37,39-46,53-55H,15,17,19,21-23H2,1-14H3/b18-16+,25-20+/t26-,27+,28-,29+,30+,31-,33+,34-,35+,36?,37+,39-,40-,41+,42+,43+,44+,45-,46-,47+/m0/s1 |
Clé InChI |
ASNJGNMYROPVAB-QRZIOQSRSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C |
SMILES canonique |
CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



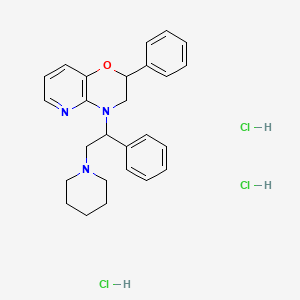
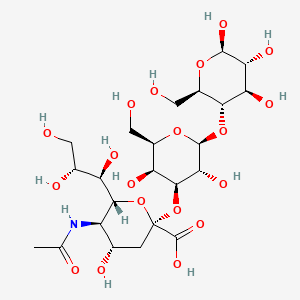
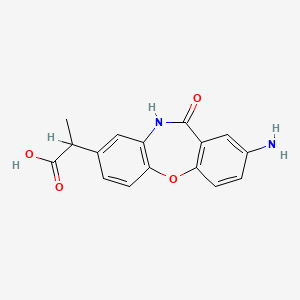
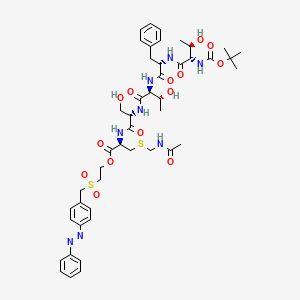
![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
